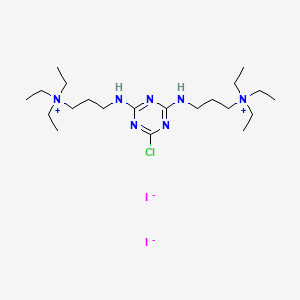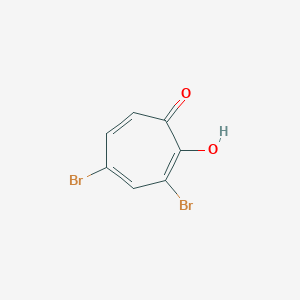
3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one: is a chemical compound known for its unique structure and properties. It is a derivative of tropolone, a naturally occurring compound with a seven-membered aromatic ring. The presence of bromine atoms at positions 3 and 5, along with a hydroxyl group at position 2, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of 2-hydroxycyclohepta-2,4,6-trien-1-one (tropolone). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tropolones, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a metalloenzyme inhibitor.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. For instance, as a metalloenzyme inhibitor, it binds to the active site of the enzyme, coordinating with the metal ion and disrupting the enzyme’s function. This interaction can inhibit the enzyme’s activity, leading to various biological effects.
Comparison with Similar Compounds
2-Hydroxycyclohepta-2,4,6-trien-1-one (Tropolone): The parent compound, lacking the bromine substituents.
2-Hydroxycyclohepta-2,4,6-triene-1-thione (Thiotropolone): A sulfur analog of tropolone.
2-Mercaptopyridine-N-oxide (1,2-HOPTO): A related compound with a different ring structure.
Uniqueness: 3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to the presence of bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The bromine atoms can participate in various chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
4636-40-2 |
|---|---|
Molecular Formula |
C7H4Br2O2 |
Molecular Weight |
279.91 g/mol |
IUPAC Name |
3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H4Br2O2/c8-4-1-2-6(10)7(11)5(9)3-4/h1-3H,(H,10,11) |
InChI Key |
ZRYCFUMALBOKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=C(C=C1Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


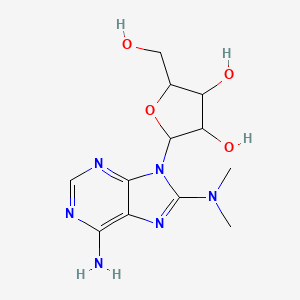

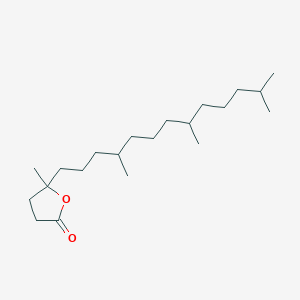
![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
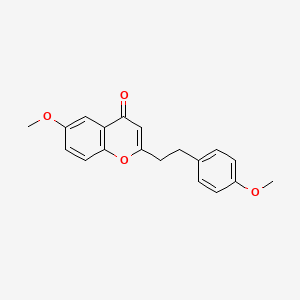
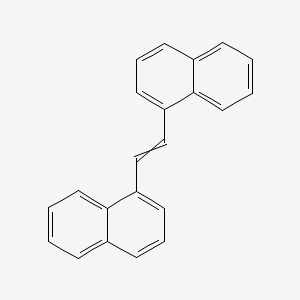
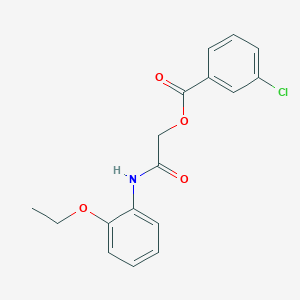
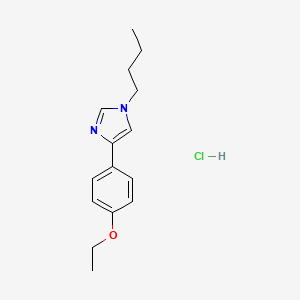
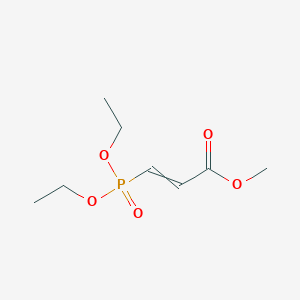
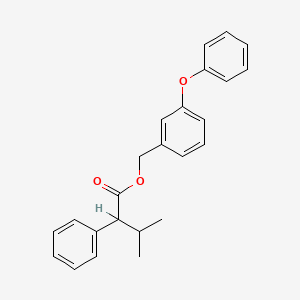
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
